molecular formula C16H15ClN4O2 B2807722 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide CAS No. 750599-05-4

2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide

Katalognummer B2807722
CAS-Nummer: 750599-05-4
Molekulargewicht: 330.77
InChI-Schlüssel: QFRWWNAPNNBNFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide, also known as CBAH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of benzodiazole derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In

Wissenschaftliche Forschungsanwendungen

Antioxidant Activities

Novel derivatives of 1H-benzimidazoles, including structures similar to the specified compound, have been synthesized and evaluated for their in vitro antioxidant properties. These studies have demonstrated that certain derivatives exhibit significant antioxidant activities, such as inhibition of lipid peroxidation and ethoxyresorufin O-deethylase (EROD) activity, and free radical scavenging capacities. For instance, specific compounds showed 100% inhibition on lipid peroxidation levels and 92% inhibition on EROD, highlighting their potential as effective antioxidants (Alp et al., 2015).

Anticancer Evaluation

Several studies have synthesized and evaluated the anticancer potential of benzimidazole derivatives. These compounds have undergone testing against various cancer cell lines, including breast cancer and glioma cell lines, demonstrating promising anticancer activities. For example, derivatives of the compound have been found to exhibit significant inhibitory effects on tumor cell proliferation, with some compounds showing notable activity against breast cancer cell lines. This suggests the potential use of these compounds in cancer therapy (Salahuddin et al., 2014).

Antimicrobial Activities

Research into benzimidazole derivatives has also shown that these compounds possess antimicrobial properties. Synthesis and evaluation of new derivatives have revealed their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, although some studies report limited activity. These findings indicate the potential application of such compounds in developing new antimicrobial agents (Al-Talib et al., 2016).

Enzyme Inhibition

Compounds related to the specified chemical structure have been investigated for their ability to inhibit enzymes such as lipases and α-glucosidase. These enzyme inhibitors have applications in treating conditions like obesity and diabetes by controlling lipid digestion and glucose absorption, respectively. Some synthesized compounds have shown potent anti-lipase and anti-α-glucosidase activities, suggesting their utility in therapeutic applications (Bekircan et al., 2015).

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds using benzimidazole derivatives has garnered interest for their diverse biological activities. Through various synthetic routes, researchers have developed compounds with potential applications in pharmacology and medicinal chemistry. These compounds serve as key intermediates for further chemical modifications, leading to the discovery of new drugs with improved efficacy and specificity for various biological targets (Denisenko & Tverdokhlebov, 2018).

Eigenschaften

IUPAC Name

2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c17-11-5-7-12(8-6-11)23-10-15-19-13-3-1-2-4-14(13)21(15)9-16(22)20-18/h1-8H,9-10,18H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRWWNAPNNBNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NN)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.